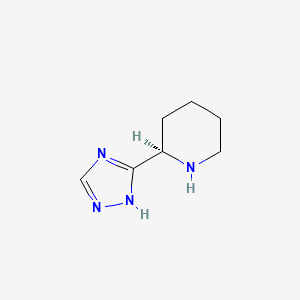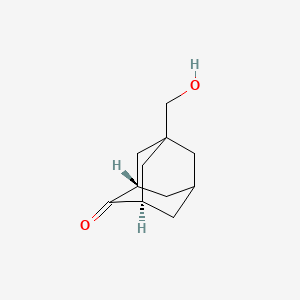
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a hydroxymethyl group and a ketone functional group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one typically involves the functionalization of adamantane. One common method is the hydroxymethylation of adamantanone using formaldehyde and a base catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Polar solvents like methanol or ethanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: (1R,3S,5s,7s)-5-(carboxy)adamantan-2-one
Reduction: (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-ol
Substitution: Various ethers or esters depending on the substituent
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its structural similarity to other bioactive adamantane derivatives suggests it could have interesting pharmacological properties.
Medicine
In medicine, derivatives of adamantane are known for their antiviral and neuroprotective properties
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized adamantane derivatives.
Wirkmechanismus
The mechanism of action of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one would depend on its specific application. In general, adamantane derivatives can interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and ketone groups may allow for specific interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is unique due to the presence of both a hydroxymethyl group and a ketone functional group
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
(1R,3S)-5-(hydroxymethyl)adamantan-2-one |
InChI |
InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2/t7?,8-,9+,11? |
InChI-Schlüssel |
ORLCIDAOJDSXNX-SNWHPCCYSA-N |
Isomerische SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)CO |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)

![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)
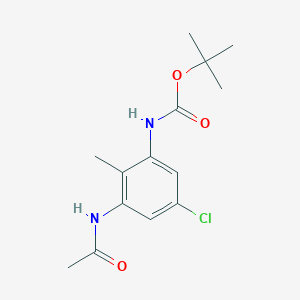
![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
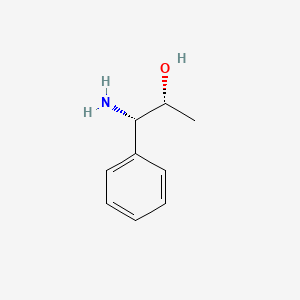

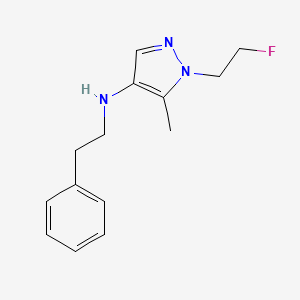

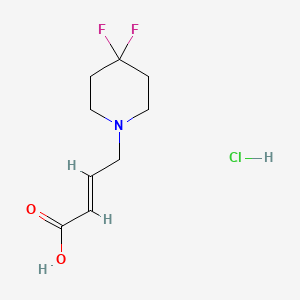
![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
